2-Butyl-1-octanol
2-Butyl-1-octanol
2-Butyl-1-octanol (BuOA) is a long-chain glass forming monohydroxy alcohol.
2-Butyl-1-octanol, also known as 2-butyloctyl alcohol or (+-)-tetramisole, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 2-butyl-1-octanol is considered to be a fatty alcohol lipid molecule. 2-Butyl-1-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Butyl-1-octanol has been detected in multiple biofluids, such as saliva and urine. Within the cell, 2-butyl-1-octanol is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Butyl-1-octanol can be biosynthesized from octane. Outside of the human body, 2-butyl-1-octanol can be found in alcoholic beverages and green vegetables. This makes 2-butyl-1-octanol a potential biomarker for the consumption of these food products.
2-butyl-1-octanol is a primary alcohol that is 1-octanol substituted by a butyl group at position 2. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a primary alcohol, a fatty alcohol and an alkyl alcohol. It derives from a hydride of an octane.
2-Butyl-1-octanol, also known as 2-butyloctyl alcohol or (+-)-tetramisole, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 2-butyl-1-octanol is considered to be a fatty alcohol lipid molecule. 2-Butyl-1-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Butyl-1-octanol has been detected in multiple biofluids, such as saliva and urine. Within the cell, 2-butyl-1-octanol is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Butyl-1-octanol can be biosynthesized from octane. Outside of the human body, 2-butyl-1-octanol can be found in alcoholic beverages and green vegetables. This makes 2-butyl-1-octanol a potential biomarker for the consumption of these food products.
2-butyl-1-octanol is a primary alcohol that is 1-octanol substituted by a butyl group at position 2. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a primary alcohol, a fatty alcohol and an alkyl alcohol. It derives from a hydride of an octane.
Brand Name:
Vulcanchem
CAS No.:
3913-02-8
VCID:
VC21220410
InChI:
InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3
SMILES:
CCCCCCC(CCCC)CO
Molecular Formula:
C12H26O
Molecular Weight:
186.33 g/mol
2-Butyl-1-octanol
CAS No.: 3913-02-8
Cat. No.: VC21220410
Molecular Formula: C12H26O
Molecular Weight: 186.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Butyl-1-octanol (BuOA) is a long-chain glass forming monohydroxy alcohol. 2-Butyl-1-octanol, also known as 2-butyloctyl alcohol or (+-)-tetramisole, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 2-butyl-1-octanol is considered to be a fatty alcohol lipid molecule. 2-Butyl-1-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Butyl-1-octanol has been detected in multiple biofluids, such as saliva and urine. Within the cell, 2-butyl-1-octanol is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Butyl-1-octanol can be biosynthesized from octane. Outside of the human body, 2-butyl-1-octanol can be found in alcoholic beverages and green vegetables. This makes 2-butyl-1-octanol a potential biomarker for the consumption of these food products. 2-butyl-1-octanol is a primary alcohol that is 1-octanol substituted by a butyl group at position 2. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a primary alcohol, a fatty alcohol and an alkyl alcohol. It derives from a hydride of an octane. |
|---|---|
| CAS No. | 3913-02-8 |
| Molecular Formula | C12H26O |
| Molecular Weight | 186.33 g/mol |
| IUPAC Name | 2-butyloctan-1-ol |
| Standard InChI | InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3 |
| Standard InChI Key | XMVBHZBLHNOQON-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CCCC)CO |
| Canonical SMILES | CCCCCCC(CCCC)CO |
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